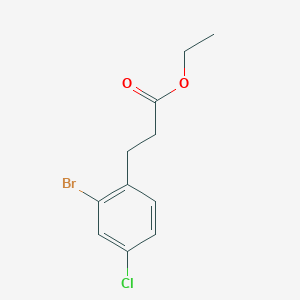

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Vue d'ensemble

Description

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organobromine compound . It is a colorless liquid and an alkylating agent . It is prepared by the esterification of 3-bromopropionic acid . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .

Synthesis Analysis

Ethyl 3-bromopropionate is prepared by the esterification of 3-bromopropionic acid . Alternatively, it can be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense .Molecular Structure Analysis

The molecular formula of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is C11H12BrClO2 . The average mass is 291.569 Da and the monoisotopic mass is 289.970917 Da .Chemical Reactions Analysis

Ethyl 3-bromopropionate is an alkylating agent . It can be used in the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate . The resulting BrZnCH2CO2Et condenses with carbonyl compounds to give a β-hydroxy-esters .Physical And Chemical Properties Analysis

Ethyl 3-bromopropionate is a colorless liquid . It has a density of 1.4409 g/cm3 . The boiling point is 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg .Applications De Recherche Scientifique

Pharmaceutical Research

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for further functionalization, which can be exploited to create compounds with potential antiviral, antibacterial, or anti-inflammatory properties .

Material Science

In material science, this compound could be used in the development of new polymeric materials. For instance, it might be incorporated into polymers to impart specific properties such as increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

This compound can be utilized as a standard or reagent in analytical chemistry to identify or quantify substances within a sample. Its unique chemical signature allows it to be used as a reference point in various chromatographic or spectroscopic methods .

Biochemistry

In biochemistry, Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate could be used to study enzyme-substrate interactions or to probe the mechanisms of enzymatic reactions. It could act as an inhibitor or substrate analog to dissect biochemical pathways .

Environmental Science

Researchers might explore the environmental fate of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate, including its biodegradation or persistence in various ecosystems. This can help in assessing its environmental impact and in the development of bioremediation strategies .

Agriculture

In the agricultural sector, this compound could be investigated for its potential use as a growth regulator or as a part of pest control formulations. Its effects on plant physiology or pests could lead to improved crop yields or protection against infestations .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(2-bromo-4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHZVJZZQVQKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)

![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)